

A Technical Guide to 3-(Cbz-aminomethyl)phenol: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: **3-(Cbz-aminomethyl)phenol**

Cat. No.: **B1355417**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(Cbz-aminomethyl)phenol**, a valuable bifunctional molecule for organic synthesis and pharmaceutical development. The document details its chemical properties, provides in-depth experimental protocols for its synthesis, and explores its utility as a versatile building block in the creation of complex chemical entities.

Physicochemical Properties

3-(Cbz-aminomethyl)phenol, also known as benzyl N-[[3-(hydroxyphenyl)methyl]carbamate, is a stable intermediate that incorporates both a phenolic hydroxyl group and a carbamate-protected primary amine. This dual functionality allows for selective chemical modifications at different sites of the molecule. The carboxybenzyl (Cbz) protecting group is notable for its stability across a range of reaction conditions and its facile removal via catalytic hydrogenation.

[1]

Property	Value	Source(s)
CAS Number	75383-61-8	[1] [2] [3]
Molecular Formula	C ₁₅ H ₁₅ NO ₃	[2] [3] [4]
Molecular Weight	257.28 g/mol	[1] [3] [4]
Synonyms	Benzyl (3-hydroxybenzyl)carbamate	[1]
Appearance	White to light yellow crystalline powder (typical)	[5]
Storage	Room temperature, dry conditions	[4]

Synthetic Routes and Experimental Protocols

The synthesis of **3-(Cbz-aminomethyl)phenol** is typically achieved by the protection of the primary amine of its precursor, 3-(aminomethyl)phenol. The precursor itself can be synthesized through several common organic transformations.

A prevalent method for synthesizing 3-(aminomethyl)phenol is the reductive amination of 3-hydroxybenzaldehyde.[\[1\]](#)[\[6\]](#) This one-pot reaction involves the formation of an imine intermediate, which is then reduced *in situ* to the desired primary amine.[\[6\]](#)

Protocol: Reductive Amination of 3-Hydroxybenzaldehyde[\[6\]](#)

- Principle: This procedure outlines the conversion of an aldehyde to a primary amine using an ammonia source and a reducing agent. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[\[1\]](#)
- Reagents and Materials:
 - 3-Hydroxybenzaldehyde
 - Ammonia or an ammonium salt (e.g., ammonium acetate)
 - Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

- Methanol or other suitable solvent
- Round-bottom flask
- Magnetic stirrer
- Standard work-up and purification equipment
- Procedure:
 - Dissolve 3-hydroxybenzaldehyde and an excess of the ammonia source in the chosen solvent within a round-bottom flask.
 - Stir the mixture at room temperature to facilitate the formation of the intermediate imine.
 - Carefully add the reducing agent portion-wise to the reaction mixture. Control of the addition rate is crucial to manage any effervescence or temperature increase.
 - Allow the reaction to proceed for several hours (typically 6-24 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).[\[6\]](#)
 - Upon completion, quench the reaction by carefully adding water or a dilute acid.
 - Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to yield crude 3-(aminomethyl)phenol.
 - Purify the crude product by recrystallization or column chromatography as needed.

The final step is the N-protection of 3-(aminomethyl)phenol using benzyl chloroformate (Cbz-Cl) under basic conditions.[\[1\]](#)

Protocol: N-protection with Benzyl Chloroformate[\[1\]](#)

- Principle: This standard procedure introduces the Cbz protecting group onto a primary amine. A base is required to neutralize the hydrochloric acid byproduct of the reaction.[\[1\]](#)
- Reagents and Materials:

- 3-(Aminomethyl)phenol
- Benzyl chloroformate (Cbz-Cl)
- A suitable base (e.g., sodium carbonate, triethylamine)
- A suitable solvent (e.g., dichloromethane, THF/water mixture)
- Round-bottom flask
- Magnetic stirrer
- Standard work-up and purification equipment

- Procedure:
 - Dissolve 3-(aminomethyl)phenol in the chosen solvent system.
 - Add the base to the solution.
 - Cool the mixture in an ice bath.
 - Slowly add benzyl chloroformate to the stirred solution.
 - Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
 - Perform an aqueous work-up to remove the base and salts. Extract the product with an organic solvent.
 - Dry the organic phase and remove the solvent under reduced pressure.
 - Purify the resulting **3-(Cbz-aminomethyl)phenol** by recrystallization or column chromatography.

Synthetic Utility and Applications

3-(Cbz-aminomethyl)phenol is a versatile intermediate in multi-step organic synthesis.^[4] The presence of two distinct functional groups—a phenolic hydroxyl and a protected amine—allows

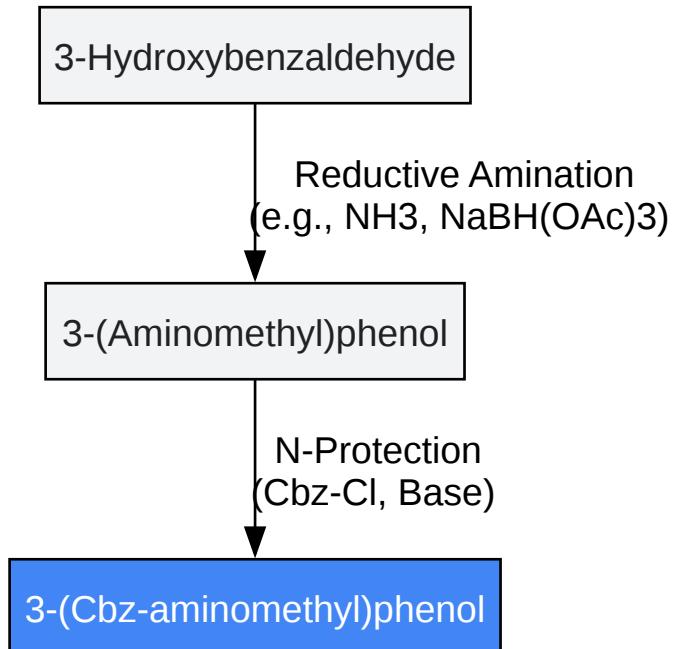
for orthogonal chemical strategies.[1]

- Selective Functionalization: The phenolic hydroxyl group can be selectively modified (e.g., through etherification or esterification) while the amine remains protected.[1][7]
- Deprotection and Derivatization: The Cbz group can be cleanly and efficiently removed under mild catalytic hydrogenation conditions to unmask the primary amine.[1] This allows for subsequent reactions such as acylation, sulfonylation, or the formation of ureas and Schiff bases, leading to diverse libraries of compounds for drug discovery.[1][8]
- Scaffold for Bioactive Molecules: The underlying 3-(aminomethyl)phenol structure is found in molecules of pharmacological interest.[5][8] For instance, derivatives have been explored as potential modulators of monoamine transporters, which are targets in the treatment of neurological disorders.[5] The unmasked precursor, 3-(aminomethyl)phenol, has been noted to potentially reduce prefrontal dopamine levels.[9]

Visualizations

The following diagrams illustrate the synthetic pathways and the logical workflow for the utilization of **3-(Cbz-aminomethyl)phenol**.

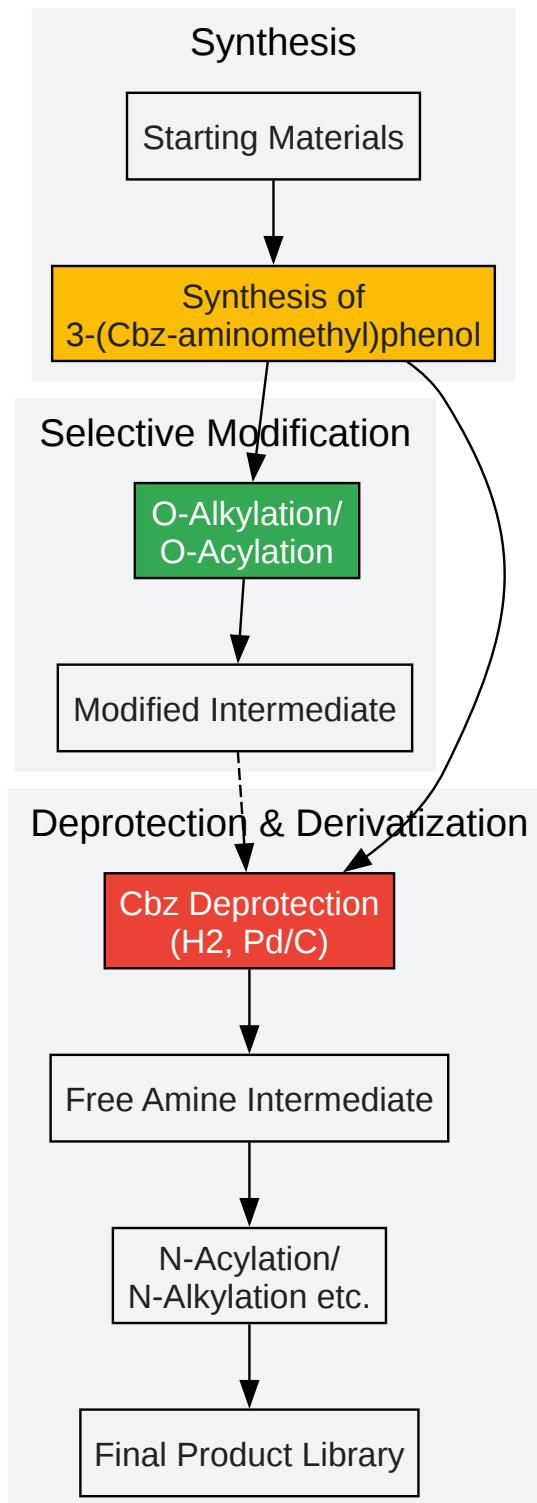
Synthetic Pathway to 3-(Cbz-aminomethyl)phenol



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Caption: A simplified reaction scheme for the synthesis of **3-(Cbz-aminomethyl)phenol**.

Workflow for Synthetic Utilization



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Caption: Logical workflow demonstrating the use of **3-(Cbz-aminomethyl)phenol** as a synthetic intermediate.

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